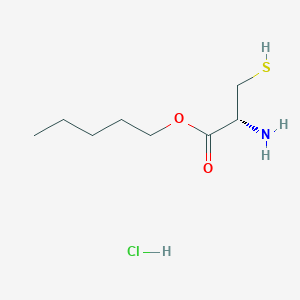
L-Cysteine n-amylester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine n-amylester hydrochloride, also known as L-cysteine N-amyl ester hydrochloride, is a derivative of the amino acid cysteine. This compound is characterized by the presence of an ester group attached to the cysteine molecule, which is further modified by the addition of an amyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine n-amylester hydrochloride typically involves the esterification of L-cysteine with amyl alcohol in the presence of a suitable catalyst. One common method employs the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine n-amylester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-cysteine and amyl alcohol.
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Hydrolysis: L-cysteine and amyl alcohol.
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
L-Cysteine n-amylester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in studies involving protein modification and labeling.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cysteine metabolism and related disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Cysteine n-amylester hydrochloride primarily involves its role as a cysteine derivative. In biological systems, it can be hydrolyzed to release cysteine, which is a key amino acid involved in various metabolic pathways. Cysteine plays a crucial role in the synthesis of glutathione, a major antioxidant, and in the formation of disulfide bonds in proteins . The ester form may also facilitate cellular uptake and improve bioavailability .
Comparison with Similar Compounds
Similar Compounds
- L-cysteine ethyl ester hydrochloride
- L-cysteine methyl ester hydrochloride
- L-cysteine monohydrochloride
Uniqueness
L-Cysteine n-amylester hydrochloride is unique due to the presence of the amyl group, which can influence its solubility, reactivity, and biological activity compared to other cysteine esters. This structural modification may enhance its utility in specific applications, such as targeted drug delivery or as a precursor in the synthesis of more complex molecules .
Properties
Molecular Weight |
227.8 |
|---|---|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



